molecular formula C23H18ClNO5 B4164302 4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate

4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate

Cat. No. B4164302
M. Wt: 423.8 g/mol
InChI Key: BJOZFTQJDSPNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate is not fully understood. However, research has shown that it inhibits the activity of certain enzymes that are involved in inflammation and cancer development. It also has antioxidant properties that may help protect against neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate has a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of many diseases. It has also been shown to inhibit the growth of cancer cells and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate in lab experiments is its potential as a therapeutic agent for a range of diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in the lab.

Future Directions

There are several future directions for research on 4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate. One area of research is to further elucidate its mechanism of action, which will help optimize its use as a therapeutic agent. Another area of research is to explore its potential as a treatment for other diseases, such as diabetes and cardiovascular disease. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound will help optimize its use in clinical settings.

Scientific Research Applications

4-[(4-chlorophenoxy)carbonyl]benzyl 4-(acetylamino)benzoate has been extensively studied for its potential as a therapeutic agent. Research has shown that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(4-chlorophenyl) 4-[(4-acetamidobenzoyl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5/c1-15(26)25-20-10-6-17(7-11-20)22(27)29-14-16-2-4-18(5-3-16)23(28)30-21-12-8-19(24)9-13-21/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOZFTQJDSPNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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